

Mass Spectrometry Analysis of Lactose-3'-Sulfate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lactose-3'-sulfate*

Cat. No.: *B561719*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of **Lactose-3'-sulfate** using mass spectrometry. This document outlines detailed experimental protocols, data interpretation, and expected fragmentation patterns, crucial for researchers in glycobiology, biomarker discovery, and pharmaceutical development.

Introduction

Lactose-3'-sulfate is a sulfated disaccharide that plays significant roles in various biological processes. Accurate and reliable methods for its detection and quantification are essential for understanding its function and for potential therapeutic applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific analysis of **Lactose-3'-sulfate** and its fragments. This document details the methodologies for its characterization. The molecular formula for **Lactose-3'-sulfate** is $C_{12}H_{22}O_{14}S$, with a molecular weight of 422.36 g/mol [1].

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure high-quality data. For biological samples, protein precipitation is a common first step.

Protocol for Protein Precipitation:

- To 100 μL of a biological sample (e.g., plasma, milk, or tissue homogenate), add 400 μL of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
- Dry the supernatant completely under a gentle stream of nitrogen gas.
- Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 100 μL) for LC-MS analysis.

For purified sulfated oligosaccharides intended for direct infusion or MALDI-TOF analysis, a simple dissolution in a suitable solvent is sufficient.

Protocol for Purified Sample (MALDI-TOF):

- Dissolve the **Lactose-3'-sulfate** sample in water to a concentration of 10 pmol/ μL [2].
- Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (2,5-DHB) in water. This solution should be prepared fresh before use[2].
- For enhanced signal of sulfated oligosaccharides, a basic peptide solution (e.g., 10 pmol/ μL of Arg-(Gly-Arg)14-Gly) can be added[2].
- Mix the sample, matrix, and optional peptide solution in a 1:1:1 ratio.
- Spot 1 μL of the final mixture onto the MALDI target plate and allow it to air-dry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique for highly polar analytes like **Lactose-3'-sulfate**.

Table 1: Suggested LC-MS Parameters

Parameter	Recommended Conditions
LC System	UHPLC or HPLC system
Column	HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with a high percentage of organic phase (e.g., 80-90% B) and ramp down to elute the polar analyte. A typical gradient might be a linear decrease from 85% B to 40% B over 10 minutes.
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	40°C
Injection Volume	2 - 10 µL
Mass Spectrometer	Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap
Ionization Mode	Negative Ion Electrospray (ESI)
Capillary Voltage	2.5 - 3.5 kV
Source Temperature	120 - 150°C
Desolvation Gas	Nitrogen, at a flow rate of 600 - 800 L/hr
Desolvation Temp.	350 - 500°C
Scan Mode	Full Scan (for qualitative analysis), and MS/MS or Selected Reaction Monitoring (SRM) for quantitative analysis.

Data Presentation and Interpretation

Fragmentation of Lactose-3'-Sulfate

In negative ion mode ESI-MS/MS, 3-O-sulfated saccharides exhibit a characteristic fragmentation pattern dominated by the loss of the sulfate group. The primary fragmentation pathway involves the neutral loss of SO₃ (80 Da) or the formation of the hydrogensulfate anion ([HSO₄]⁻) at m/z 97[3][4].

Table 2: Expected Precursor and Fragment Ions of **Lactose-3'-Sulfate** in Negative Ion Mode

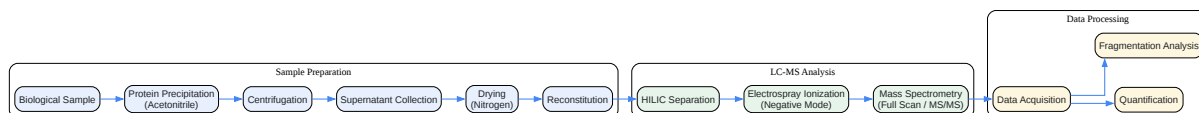
Ion Description	Proposed Formula	Calculated m/z
[M-H] ⁻ (Precursor Ion)	C ₁₂ H ₂₁ O ₁₄ S ⁻	421.06
[M-H-SO ₃] ⁻	C ₁₂ H ₂₁ O ₁₁ ⁻	341.10
[HSO ₄] ⁻	HSO ₄ ⁻	96.96
Glycosidic Cleavage Fragment (B-ion type)	C ₆ H ₉ O ₈ S ⁻	241.00
Glycosidic Cleavage Fragment (Y-ion type)	C ₆ H ₁₁ O ₅ ⁻	163.06

Note: The observed m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Quantitative Analysis

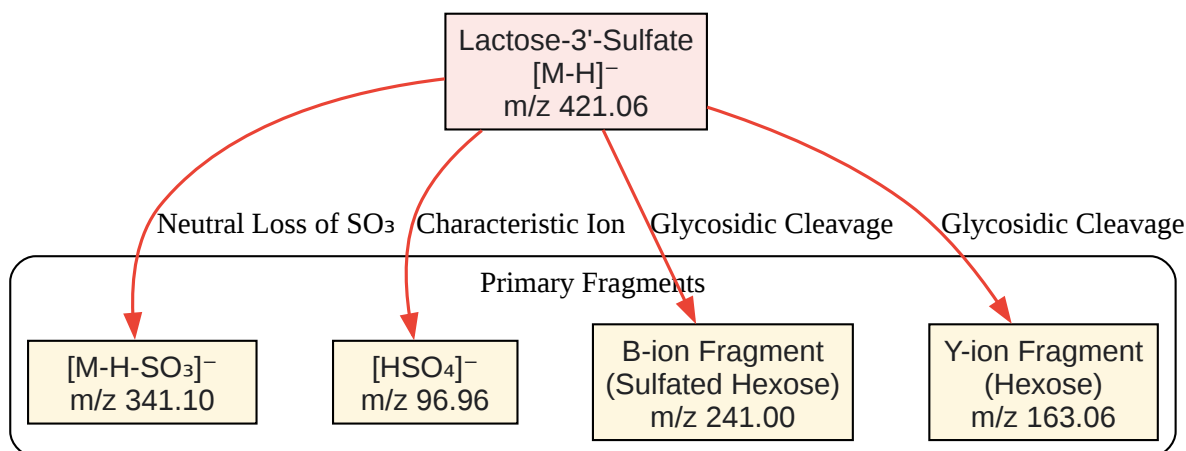
For quantitative studies, a stable isotope-labeled internal standard, such as ¹³C-labeled **Lactose-3'-sulfate**, is recommended to ensure accuracy and precision. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Visualizations



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Caption: Experimental workflow for the LC-MS analysis of **Lactose-3'-sulfate**.



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Caption: Proposed fragmentation pathway for **Lactose-3'-sulfate** in negative ion ESI-MS/MS.

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